molecular formula C11H11BrN2 B567351 3-Bromo-5,7-dimethylquinolin-4-amine CAS No. 1209170-28-4

3-Bromo-5,7-dimethylquinolin-4-amine

Cat. No.: B567351
CAS No.: 1209170-28-4
M. Wt: 251.127
InChI Key: XOUMZCBRPWWZNC-UHFFFAOYSA-N
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Description

3-Bromo-5,7-dimethylquinolin-4-amine is a brominated quinoline derivative characterized by a bromine atom at position 3, methyl groups at positions 5 and 7, and an amino group at position 3. Quinoline derivatives are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates in organic synthesis.

Properties

CAS No.

1209170-28-4

Molecular Formula

C11H11BrN2

Molecular Weight

251.127

IUPAC Name

3-bromo-5,7-dimethylquinolin-4-amine

InChI

InChI=1S/C11H11BrN2/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3,(H2,13,14)

InChI Key

XOUMZCBRPWWZNC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=CC(=C2N)Br)C

Synonyms

4-Amino-3-bromo-5,7-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and properties of 3-Bromo-5,7-dimethylquinolin-4-amine and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Br (C3), CH₃ (C5, C7), NH₂ (C4) C₁₁H₁₂BrN₂ 267.13 (calc.) Not explicitly reported; inferred from analogs
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Br (C6), NH-(3-(CF₂H)Ph) (C4) C₁₆H₁₂N₂BrF₂ 349.01 High synthetic yield (83%); potential pharmaceutical intermediate
4-Amino-3-bromo-5,7-difluoro-2-methylquinoline Br (C3), F (C5, C7), CH₃ (C2), NH₂ (C4) C₁₀H₇BrF₂N₂ 273.08 Predicted pKa: 4.84; high boiling point (345°C)
6-Bromo-N-methylquinolin-4-amine Br (C6), NHCH₃ (C4) C₁₀H₉BrN₂ 237.10 Commercially available; research applications
3-Bromo-6,7-dichloroquinolin-4-amine Br (C3), Cl (C6, C7), NH₂ (C4) C₉H₅BrCl₂N₂ 298.97 Safety data emphasized (GHS handling)

Key Observations:

  • Substituent Position and Reactivity: The position of bromine and auxiliary groups (e.g., methyl, fluorine, chlorine) significantly influences reactivity. For example, 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine undergoes efficient one-step synthesis due to electron-withdrawing fluorine substituents enhancing electrophilic substitution .
  • Steric and Electronic Effects: Methyl groups (electron-donating) in this compound may increase basicity compared to fluorine-substituted analogs (e.g., pKa ~4.84 for the difluoro derivative ).

Physical and Chemical Properties

  • Melting/Boiling Points: Fluorinated derivatives exhibit higher predicted boiling points (e.g., 345°C for 4-Amino-3-bromo-5,7-difluoro-2-methylquinoline ) due to increased molecular polarity.
  • Solubility and Stability: Methyl groups in this compound may enhance lipid solubility compared to polar, fluorine-containing analogs.

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